molecular formula C8H6F3NO3 B588507 2-Nitro-4-(trifluoromethyl)benzyl alcohol CAS No. 133605-27-3

2-Nitro-4-(trifluoromethyl)benzyl alcohol

Cat. No. B588507
M. Wt: 221.135
InChI Key: FQPWWEYTNHARPU-UHFFFAOYSA-N
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Description

“2-Nitro-4-(trifluoromethyl)benzyl alcohol” is a chemical compound with the molecular formula C8H6F3NO3 . It is used as a pharmaceutical intermediate . The IUPAC name for this compound is [4-nitro-2-(trifluoromethyl)phenyl]methanol .


Molecular Structure Analysis

The molecular weight of “2-Nitro-4-(trifluoromethyl)benzyl alcohol” is 221.14 . The InChI code for this compound is 1S/C8H6F3NO3/c9-8(10,11)7-3-6(12(14)15)2-1-5(7)4-13/h1-3,13H,4H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Nitro-4-(trifluoromethyl)benzyl alcohol” include a molecular weight of 221.14 , a density of 1.3±0.1 g/cm3 , a boiling point of 213.7±0.0 °C at 760 mmHg , and a vapor pressure of 0.1±0.4 mmHg at 25°C .

Scientific Research Applications

  • Pharmaceutical Intermediate

    • Field : Pharmaceutical Chemistry
    • Application : It is used as an intermediate in the synthesis of various pharmaceutical compounds .
  • NMR Spectrum Prediction

    • Field : Analytical Chemistry
    • Application : It is used to predict the NMR (Nuclear Magnetic Resonance) spectrum .
  • Kinetic Studies of Phosphonoformate Prodrugs

    • Field : Biochemistry
    • Application : It is employed as a reagent in kinetic studies of phosphonoformate prodrugs .

Safety And Hazards

“2-Nitro-4-(trifluoromethyl)benzyl alcohol” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing dust/fume/gas/mist/vapors/spray, and using personal protective equipment .

properties

IUPAC Name

[2-nitro-4-(trifluoromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO3/c9-8(10,11)6-2-1-5(4-13)7(3-6)12(14)15/h1-3,13H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQPWWEYTNHARPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60672348
Record name [2-Nitro-4-(trifluoromethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitro-4-(trifluoromethyl)benzyl alcohol

CAS RN

133605-27-3
Record name 2-Nitro-4-(trifluoromethyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133605-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-Nitro-4-(trifluoromethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 133605-27-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

1.9 cm3 (1.9 mmol) of a 1M aqueous sodium hydroxide solution are added, at a temperature in the region of 20° C., to 0.5 g (1.9 mmol) of 2-nitro-4-trifluoromethylbenzyl acetate in solution in 50 cm3 of methanol. After stirring for 2 hours at a temperature in the region of 20° C., 20 cm3 of a saturated aqueous sodium phosphate solution are added and the mixture is then extracted with 3 times 50 cm3 of dichloromethane. The organic phases are combined, washed with 50 cm3 of a saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate, filtered, and concentrated to dryness under reduced pressure (2.7 kPa), to give 0.424 g of (2-nitro-4-trifluoromethylphenyl)methanol in the form of an oil;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-nitro-4-trifluoromethylbenzyl acetate
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

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